4-Bromo-2-(cyclopropylmethyl)phenol
Description
4-Bromo-2-(cyclopropylmethyl)phenol is a halogenated phenolic compound characterized by a bromine atom at the para position and a cyclopropylmethyl substituent at the ortho position of the phenol ring. Its structural uniqueness lies in the cyclopropane ring, which introduces steric and electronic effects distinct from linear or branched alkyl substituents.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-2-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C10H11BrO/c11-9-3-4-10(12)8(6-9)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
InChI Key |
SGEVRGHVTSYRRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclopropylmethyl)phenol typically involves the bromination of 2-(cyclopropylmethyl)phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-2-(cyclopropylmethyl)phenol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(cyclopropylmethyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the cyclopropylmethyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated or modified cyclopropylmethyl derivatives.
Scientific Research Applications
4-Bromo-2-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclopropylmethyl)phenol is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenolic hydroxyl group may play crucial roles in binding to these targets, influencing the compound’s activity .
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The following table summarizes key structural analogs and their substituents:
| Compound Name | Substituent at Position 2 | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 4-Bromo-2-(cyclopropylmethyl)phenol | Cyclopropylmethyl | 878436-47-6 | C10H11BrO | 227.10* |
| 4-Bromo-2-isopropylphenol | Isopropyl | 26307-50-6 | C9H11BrO | 215.09 |
| 4-Bromo-2-(2-hydroxyethyl)phenol | 2-Hydroxyethyl | 198277-06-4 | C8H9BrO2 | 217.06 |
| 4-Bromo-5-isopropyl-2-methylphenol | Methyl (position 2), Isopropyl (position 5) | 121665-99-4 | C10H13BrO | 229.12 |
*Molecular weight calculated based on formula.
Key Observations:
- Electronic Effects: The electron-donating hydroxyethyl group in 4-Bromo-2-(2-hydroxyethyl)phenol may enhance phenol acidity (lower pKa) compared to the electron-neutral cyclopropylmethyl and isopropyl groups .
Physical Properties and Stability
- 4-Bromo-2-isopropylphenol: Reported to have a monoisotopic mass of 213.999327 and average mass of 215.090, with 95% purity in commercial samples .
- 4-Bromo-2-(2-hydroxyethyl)phenol: Higher polarity due to the hydroxyl group, reflected in its molecular formula (C8H9BrO2) and solubility in polar solvents .
- 4-Bromo-2-(cyclopropylmethyl)phenol: No explicit stability data is available, but cyclopropane rings are generally prone to ring-opening under acidic or oxidizing conditions, which may limit its utility in certain reactions .
Biological Activity
4-Bromo-2-(cyclopropylmethyl)phenol is an organic compound characterized by its unique phenolic structure, which includes a bromine atom at the para position and a cyclopropylmethyl group at the ortho position. This specific configuration is believed to influence its chemical reactivity and biological activity significantly. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry and pharmacology.
The molecular formula of 4-Bromo-2-(cyclopropylmethyl)phenol is C_{11}H_{11}BrO, indicating the presence of a bromine substituent and a cyclopropylmethyl group, which can enhance its reactivity and biological interactions. The structural characteristics are summarized in the following table:
| Property | Description |
|---|---|
| Molecular Formula | C_{11}H_{11}BrO |
| Structure | Phenolic compound with bromine and cyclopropylmethyl groups |
| Unique Features | Potential for forming reactive intermediates (carbocations or radicals) |
The biological activity of 4-Bromo-2-(cyclopropylmethyl)phenol can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit significant enzyme inhibition, particularly in pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. The presence of the bromine atom may enhance lipophilicity, allowing for better membrane penetration and bioavailability.
Case Studies
- Enzyme Inhibition : A study examining the inhibition of cytochrome P450 enzymes demonstrated that phenolic compounds can significantly alter metabolic pathways. While specific data on 4-Bromo-2-(cyclopropylmethyl)phenol is limited, structurally similar compounds have shown promising results in inhibiting these enzymes, suggesting potential for this compound as well.
- Antimicrobial Activity : Research into related phenolic compounds has revealed antimicrobial properties against various pathogens. For instance, brominated phenols have been noted for their antibacterial effects, which could be extrapolated to 4-Bromo-2-(cyclopropylmethyl)phenol due to its structural similarities.
- Antioxidant Properties : Phenolic compounds are known for their antioxidant capabilities. Studies have indicated that such compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property could be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases.
Comparative Analysis
To further illustrate the potential biological activity of 4-Bromo-2-(cyclopropylmethyl)phenol, a comparison with structurally similar compounds is provided:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Bromophenol | Bromine at para position | Antimicrobial, antioxidant |
| 2-Bromophenol | Bromine at ortho position | Moderate enzyme inhibition |
| 4-Chlorophenol | Chlorine instead of bromine | Antimicrobial, less effective than brominated analogs |
| 3-Bromophenol | Bromine at meta position | Variable activity based on positioning |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
